molecular formula C14H24N2O2 B7570861 1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide

1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide

Cat. No. B7570861
M. Wt: 252.35 g/mol
InChI Key: DAPNTHYMHDUMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide, also known as CPP-ACP, is a synthetic compound that has gained attention in the field of dental research due to its potential to prevent tooth decay.

Mechanism of Action

1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide works by binding to calcium and phosphate ions in the saliva and forming a complex that can be absorbed by the tooth enamel. This complex then releases calcium and phosphate ions, which remineralize the enamel and prevent the formation of cavities.
Biochemical and Physiological Effects:
1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide has been shown to increase the microhardness of enamel and dentin, which makes teeth more resistant to acid erosion. It also inhibits the growth of bacteria that cause tooth decay, such as Streptococcus mutans. Additionally, 1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide has been shown to reduce the sensitivity of teeth to temperature changes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, 1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide has been extensively studied in the field of dental research, which means that there is a large body of literature available on its properties and potential applications. However, one limitation of using 1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide in lab experiments is that it is a relatively new compound, which means that there may be gaps in our understanding of its properties and potential applications.

Future Directions

There are several potential future directions for research on 1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide. One area of research could focus on optimizing the synthesis method of 1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide to improve its purity and yield. Another area of research could focus on developing new applications for 1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide, such as using it to prevent the formation of biofilms on dental implants. Additionally, future research could focus on developing new formulations of 1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide that are more effective at preventing tooth decay.

Synthesis Methods

1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide is synthesized by reacting N-(cyclopentylmethyl)piperidine-3-carboxylic acid with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization.

Scientific Research Applications

1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide has been extensively studied in the field of dental research due to its potential to prevent tooth decay. It has been shown to remineralize enamel, inhibit the growth of bacteria that cause tooth decay, and promote the formation of a protective layer on the surface of teeth.

properties

IUPAC Name

1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-11(17)16-8-4-7-13(10-16)14(18)15-9-12-5-2-3-6-12/h12-13H,2-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPNTHYMHDUMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C(=O)NCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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